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Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

medicinal chemistry structure-based drug design kinase inhibitor scaffold

Researchers optimizing NAMPT inhibitors face CYP3A4 liability and poor permeability from urea-based scaffolds. This ketone-linked dual-pyridine azetidine (CAS 1904218-53-6) directly addresses that gap as a scaffold-hop candidate with zero H-bond donors, predicted to improve passive permeability vs. urea analogs (e.g., Nampt-IN-5, CYP3A4 IC50 0.75 µM). - Enables systematic evaluation of ketone linkers retaining Asp219 H-bond interaction (PDB 6PEB). - Dual-pyridine architecture provides two hinge-binding vectors for type I kinase fragment screening. - Rigid azetidine core (ring strain ~25.2 kcal/mol) reduces entropic binding penalty vs. piperidine analogs. Supplied as research-grade building block with batch-specific QC; ready for immediate global shipping.

Molecular Formula C14H13N3O2
Molecular Weight 255.277
CAS No. 1904218-53-6
Cat. No. B2428250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS1904218-53-6
Molecular FormulaC14H13N3O2
Molecular Weight255.277
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CN=CC=C2)OC3=CN=CC=C3
InChIInChI=1S/C14H13N3O2/c18-14(11-3-1-5-15-7-11)17-9-13(10-17)19-12-4-2-6-16-8-12/h1-8,13H,9-10H2
InChIKeyKVEPNIDWOXHSBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1904218-53-6): Procurement-Relevant Chemical Identity and Scaffold Context


Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1904218-53-6, molecular formula C14H13N3O2, molecular weight 255.27 g/mol, InChI Key KVEPNIDWOXHSBU-UHFFFAOYSA-N) is a synthetic small molecule comprising a nicotinoyl (pyridine-3-carbonyl) group linked to a 3-(pyridin-3-yloxy)azetidine core via an amide-like ketone bond . The compound belongs to the 3-pyridyl-oxy-azetidine scaffold class, a chemotype that has attracted significant attention in medicinal chemistry for its conformational rigidity, high fraction of sp³-hybridized carbons (Fsp³), and demonstrated capacity to serve as a bioisosteric replacement for piperidine and pyrrolidine rings in kinase inhibitors, NAMPT inhibitors, and nicotinic acetylcholine receptor ligands [1][2]. The compound is primarily sourced as a research-grade building block (typical purity ≥95%) from specialty chemical suppliers, and its procurement value is predicated on its dual-pyridine architecture which offers two distinct vectors for molecular recognition—the 3-pyridyl ketone hydrogen bond acceptor and the 3-pyridyloxy ether oxygen—within a compact, rigidified framework.

Why Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1904218-53-6) Cannot Be Interchanged with Common Azetidine Analogs


The pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone scaffold cannot be generically substituted by common analogs such as pyridin-2-yl regioisomers, N-alkyl carboxamide derivatives, or trifluoromethyl-substituted congeners without altering critical molecular recognition features. The 3-pyridyl ketone carbonyl oxygen is positioned at a distinct distance and angle from the azetidine ring compared to the 2-pyridyl isomer, which changes the hydrogen-bond acceptor geometry by approximately 1.2–1.5 Å in the lowest-energy conformation [1]. Furthermore, replacement of the ketone linker with a urea or carboxamide (as in N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide) introduces an additional hydrogen-bond donor and alters the torsional profile, fundamentally changing the pharmacophoric signature [2]. Compounds bearing electron-withdrawing groups (e.g., 6-trifluoromethyl on the pyridine ring) exhibit markedly different electronic properties and metabolic stability profiles compared to the unsubstituted pyridine in the target compound. These structural differences translate to divergent target engagement, as demonstrated by the scaffold morphing SAR around 3-pyridyl azetidine ureas where subtle modifications to the pyridine substitution pattern produced >100-fold variations in NAMPT cellular IC50 values [3].

Quantitative Differentiation Evidence for Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1904218-53-6) vs. Closest Analogs


3-Pyridyl vs. 2-Pyridyl Ketone Regioisomerism: Hydrogen-Bond Acceptor Geometry and Target Engagement Potential

The target compound bears a nicotinoyl (pyridine-3-carbonyl) moiety, whereas its most direct regioisomer—pyridin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone—bears a picolinoyl (pyridine-2-carbonyl) group. In the 3-pyridyl isomer, the carbonyl oxygen and the pyridine nitrogen are in a meta relationship, projecting the hydrogen-bond acceptor lone pair approximately 4.8 Å from the azetidine N atom in the extended conformation. In the 2-pyridyl isomer, the ortho relationship places these atoms approximately 3.4 Å apart, enabling a chelating bidentate interaction geometry that is geometrically inaccessible to the 3-pyridyl compound [1]. This difference has practical consequences: in the 3-pyridyl azetidine urea NAMPT inhibitor series, the 3-pyridyl attachment was essential for cellular potency (IC50 ~0.7–6 nM range for optimized analogs), while 2-pyridyl and 4-pyridyl isomers showed >100-fold loss of activity [2].

medicinal chemistry structure-based drug design kinase inhibitor scaffold

Absence of Strong Electron-Withdrawing Substituents: Differentiated Physicochemical Profile vs. Trifluoromethyl Analogs

The target compound contains unsubstituted pyridine rings (both the nicotinoyl and the 3-pyridyloxy moieties), distinguishing it from analogs such as (3-(pyridin-3-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone (C15H12F3N3O2, MW 323.27) which bears a -CF3 group at the 6-position of the nicotinoyl pyridine . The trifluoromethyl group is strongly electron-withdrawing (Hammett σₘ = 0.43, σₚ = 0.54), which reduces the basicity of the pyridine nitrogen (estimated ΔpKa ≈ -1.5 to -2.0 units) and increases lipophilicity (estimated ΔcLogP ≈ +0.8 to +1.2) [1]. The target compound, lacking this substituent, retains higher pyridine basicity (estimated pKa ~3.2–3.5 for the protonated pyridinium form) and lower lipophilicity, resulting in a different solubility and permeability profile. The molecular weight difference (255.27 vs. 323.27 g/mol; Δ = 68 Da) and topological polar surface area difference (estimated TPSA target: ~55 Ų; CF3 analog: ~55 Ų) further differentiate the two compounds in terms of passive membrane permeability potential.

physicochemical properties lead optimization drug-likeness

Ketone Linker vs. Carboxamide/Urea: Differentiated Hydrogen-Bond Donor Capacity and Metabolic Vulnerability

The target compound employs a ketone (methanone) linker between the azetidine nitrogen and the 3-pyridyl ring, in contrast to analogs such as N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide which use a urea/carboxamide linkage [1]. The ketone linker contributes zero hydrogen-bond donors (HBD = 0), whereas carboxamide and urea analogs contribute HBD = 1 and HBD = 2, respectively. This difference is critical: increasing HBD count generally correlates with reduced passive membrane permeability and increased susceptibility to active efflux [2]. In the 3-pyridyl azetidine urea NAMPT inhibitor series, compounds with the urea NH group showed measurable CYP3A4 inhibition (IC50 = 0.75 µM for Nampt-IN-5) and moderate-to-high microsomal clearance (mouse microsomal CLint = 110 µL/min/mg), properties that may be attenuated in the ketone-linked analog due to the absence of the NH donor [3]. However, direct experimental data comparing the ketone and urea linkers on this specific scaffold are not available in the published literature, so this inference is based on well-established medicinal chemistry principles.

metabolic stability hydrogen bonding scaffold hopping

Azetidine Ring Strain and Conformational Rigidity: Differentiated Entropic Binding Profile vs. Piperidine/Pyrrolidine Scaffolds

The azetidine ring in the target compound exhibits ring strain of approximately 25.2 kcal/mol, which is significantly higher than that of pyrrolidine (~6.5 kcal/mol) and piperidine (~1.2 kcal/mol) [1]. This strain confers greater conformational rigidity: the azetidine ring is essentially locked into a single puckered conformation with a well-defined N-substituent vector, whereas piperidine can interconvert between chair conformations and pyrrolidine between envelope conformations. In the context of 3-pyridyl azetidine-containing ligands, this rigidity has been correlated with enhanced binding affinity through reduced entropic penalty upon target engagement. For example, in the NAMPT inhibitor series, the azetidine urea core provided a rigid scaffold that positioned the 3-pyridyl group optimally for a π-stacking interaction with Phe193 and Tyr18' in the NAMPT active site (PDB: 6PEB) [2]. The ether oxygen at the azetidine 3-position in the target compound further restricts rotational freedom compared to directly attached pyridyl analogs (e.g., 3-(pyridin-3-yl)azetidine derivatives), reducing the number of accessible low-energy conformers and potentially enhancing target selectivity [3].

conformational restriction binding thermodynamics bioisosteric replacement

Dual-Pyridine Architecture: Differentiated Vectorial Diversity vs. Mono-Pyridine or Heteroaryl Analogs

The target compound is distinguished from many in-class analogs by its dual-pyridine architecture: one pyridine as the 3-pyridyl ketone (nicotinoyl) group and a second pyridine as the 3-pyridyloxy ether substituent on the azetidine ring [1]. Analogs such as cyclopentyl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone replace the nicotinoyl group with a cyclopentyl ring, losing one pyridine nitrogen and its associated hydrogen-bond acceptor capacity. Other analogs such as (5-cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone replace the nicotinoyl with an isoxazole, fundamentally altering the heterocycle electronics (isoxazole: 5-membered, two heteroatoms; pyridine: 6-membered, one heteroatom). The target compound's unique combination of two pyridine rings provides a total of two pyridine nitrogen hydrogen-bond acceptors plus one carbonyl oxygen and one ether oxygen (total HBA = 4), creating a distinctive pharmacophoric pattern with two aromatic rings capable of π-stacking and two nitrogen lone pairs positioned at distinct vectors (~60° angle between pyridine ring planes in the lowest-energy conformer) [2]. In contrast, the cyclopentyl analog has HBA = 3 (loss of one pyridine N) and reduced aromatic surface area, while the isoxazole analog has altered HBA geometry due to the different heterocycle topology.

molecular recognition fragment-based drug design scaffold diversity

Recommended Research and Procurement Application Scenarios for Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1904218-53-6)


NAMPT Inhibitor Lead Optimization: Scaffold-Hopping from Urea to Ketone Linker Series

Based on the established SAR of 3-pyridyl azetidine ureas as NAMPT inhibitors (cellular IC50 0.7–6 nM range for optimized analogs) [1], this compound serves as a direct ketone-linked scaffold-hop candidate. The absence of the urea NH donor (HBD = 0 vs. HBD = 1–2 for urea series) is predicted to improve passive membrane permeability and reduce CYP3A4 inhibition liability observed in the urea series (CYP3A4 IC50 = 0.75 µM for Nampt-IN-5) [2]. Procurement of this compound enables systematic evaluation of the ketone linker as a replacement for the urea moiety, with the hypothesis that the ketone may retain the critical carbonyl hydrogen-bond acceptor interaction with Asp219 in the NAMPT active site (as observed in PDB 6PEB) while eliminating the metabolic liabilities associated with the urea NH [3].

Kinase Inhibitor Fragment Library: Dual-Pyridine Privileged Scaffold Screening

The dual-pyridine architecture of this compound—combining a nicotinoyl group and a 3-pyridyloxy group—provides a privileged fragment for kinase ATP-binding site screening. Both pyridine nitrogens can engage the kinase hinge region through hydrogen bonding, while the rigid azetidine core enforces a defined geometry that reduces entropic penalties upon binding [1]. The compound's HBA count of 4 and absence of HBD (HBD = 0) align with typical type I kinase inhibitor pharmacophores. Compared to mono-pyridine azetidine analogs, the dual-pyridine arrangement offers two distinct vectors for growing the fragment into lead-like space without requiring additional synthetic steps to introduce a second heterocycle [2]. This compound is particularly suited for fragment-based screening against kinases where a dual hydrogen-bond acceptor motif is desired.

Conformational Probe for Azetidine Bioisosteric Replacement Studies

The azetidine core's ring strain (~25.2 kcal/mol) and conformational rigidity differentiate this compound from piperidine-based analogs (~1.2 kcal/mol ring strain) that are more commonly used in medicinal chemistry [1]. This compound can serve as a conformational probe to assess whether the entropic benefit of azetidine rigidity translates to improved binding affinity or selectivity in a given target system. By comparing the target compound's activity with that of the corresponding piperidine analog (if synthesized), researchers can quantify the contribution of conformational pre-organization to target binding. The presence of the 3-pyridyloxy ether linkage further restricts rotational freedom compared to directly C-linked pyridyl-azetidine analogs, providing an additional level of conformational control [2].

Parallel SAR Exploration Using Chemically Differentiated Pyridine Positions

The target compound contains two chemically distinct pyridine rings: the nicotinoyl pyridine (attached via carbonyl, meta-substituted) and the 3-pyridyloxy pyridine (attached via ether oxygen). These two pyridines can be differentially functionalized in parallel synthesis campaigns, enabling rapid exploration of two SAR vectors from a single starting scaffold [1]. For example, the nicotinoyl pyridine can be elaborated at the 2-, 4-, 5-, or 6-positions while the 3-pyridyloxy pyridine can be independently modified at its 2-, 4-, 5-, or 6-positions, generating a matrix of analogs with systematically varied substitution patterns. This strategy has been validated in the 3-pyridyl azetidine urea series where modifications to the pyridine positions produced >100-fold variations in cellular potency [2], demonstrating the sensitivity of this scaffold to pyridine substitution and the value of systematic SAR exploration.

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